2,2,2-Trifluoroethyl formate
Overview
Description
2,2,2-Trifluoroethyl formate is a versatile chemical compound widely used in organic synthesis. It is a colorless liquid with a pungent odor and is known for its ability to act as a formylating reagent for alcohols, amines, and N-hydroxylamines. The compound is characterized by its high reactivity and selectivity, making it an indispensable tool in various chemical reactions .
Mechanism of Action
Target of Action
The primary targets of 2,2,2-Trifluoroethyl formate are alcohols, amines, and N-hydroxylamines . These compounds have active sites that can interact with this compound, leading to a formylation reaction .
Mode of Action
This compound interacts with its targets through a formylation reaction . In this reaction, the formate group of this compound is transferred to the target molecule, resulting in a formylated product .
Biochemical Pathways
The formylation reaction involving this compound and its targets can be part of various biochemical pathways. The exact pathways and their downstream effects can depend on the specific target molecule. The formylation reaction generally leads to the production ofN-formylated products , which can participate in further biochemical reactions.
Result of Action
The result of the action of this compound is the formation of N-formylated products . These products can have various molecular and cellular effects, depending on their specific structures and the biochemical pathways they are involved in.
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoroethyl formate is primarily used as a reagent for the formylation of alcohols and amines . It interacts with these biomolecules to produce high yields of the N-formylated product
Cellular Effects
Given its role in the formylation of alcohols and amines, it may influence cellular function by altering the structure and function of these biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formylation of alcohols and amines . This process likely involves binding interactions with these biomolecules, leading to changes in their structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl formate can be synthesized through the reaction of 2,2,2-trifluoroethanol with formic acid or formic acid derivatives under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the ester bond between the alcohol and the acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation process .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl formate primarily undergoes formylation reactions, where it transfers a formyl group to various substrates. This includes:
Formylation of Alcohols: Primary, secondary, and tertiary alcohols can be formylated, although the yield decreases with increasing steric hindrance.
Formylation of Amines: Both primary and secondary amines react readily with this compound to form N-formylated products.
Formylation of N-Hydroxylamines: This reaction proceeds with high yields, making it a valuable method for synthesizing N-formylated hydroxylamines.
Common Reagents and Conditions: The formylation reactions typically require mild conditions and can be carried out at room temperature. Common reagents include this compound itself and a suitable catalyst to enhance the reaction rate .
Major Products: The major products of these reactions are formylated alcohols, amines, and N-hydroxylamines, which are valuable intermediates in various synthetic pathways .
Scientific Research Applications
2,2,2-Trifluoroethyl formate has a wide range of applications in scientific research:
Organic Synthesis: It is used in the direct formylation of kinetically-generated ketone enolates, providing an efficient method for α-formylation of α,β-unsaturated ketones.
Atmospheric Chemistry: The compound is a notable degradation product of fluroxene oxidation and contributes to climate change due to its radiative efficiencies.
Spectroscopy and Molecular Structure Analysis: Its rotational spectra and molecular structure have been analyzed using chirped pulse Fourier transform microwave spectrometry.
Mass Spectrometry: In negative-ion electrospray ionization, it enhances the response of analytes, making it valuable in pharmacokinetic and drug metabolism studies.
Comparison with Similar Compounds
- Bis(2,2,2-trifluoroethyl) itaconate
- Bis(hexafluoroisopropyl) maleate
- Bis(2,2,2-trifluoroethyl) maleate
- Bis(hexafluoroisopropyl) terephthalate
- Bis(2,2,2-trifluoroethyl) phthalate
- 2,2,2-Trifluoroethyl butyrate
- 2,2,2-Trifluoroethyl 2,5-dimethoxyphenylcarbamate
Uniqueness: 2,2,2-Trifluoroethyl formate stands out due to its high selectivity and efficiency in formylation reactions. Its ability to formylate a wide range of substrates under mild conditions makes it a valuable reagent in organic synthesis. Additionally, its applications in atmospheric chemistry and mass spectrometry further highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
2,2,2-trifluoroethyl formate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2/c4-3(5,6)1-8-2-7/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFROQYMUICGNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185859 | |
Record name | 2,2,2-Trifluoroethyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32042-38-9 | |
Record name | 2,2,2-Trifluoroethyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032042389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoroethyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoroethyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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